(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

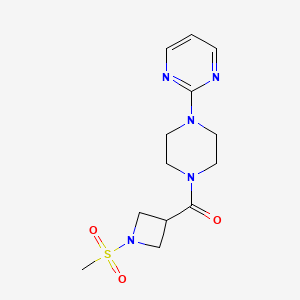

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a methanone core bridging a methylsulfonyl-substituted azetidine and a pyrimidinyl-piperazine moiety. This structure combines a rigid azetidine ring with a sulfonyl group (enhancing metabolic stability) and a pyrimidinyl-piperazine fragment (a common pharmacophore in kinase inhibitors and GPCR-targeting drugs) .

Properties

IUPAC Name |

(1-methylsulfonylazetidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O3S/c1-22(20,21)18-9-11(10-18)12(19)16-5-7-17(8-6-16)13-14-3-2-4-15-13/h2-4,11H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHWPGDNVZUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, with the CAS number 1428357-01-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 325.39 g/mol. The structural features include an azetidine ring, a piperazine moiety, and a pyrimidine substituent, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1428357-01-0 |

| Molecular Formula | |

| Molecular Weight | 325.39 g/mol |

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related azetidine derivatives shows promising results against various cancer cell lines, indicating that the methylsulfonyl group may enhance bioactivity through improved solubility and receptor binding affinity .

Antimicrobial Activity

Compounds derived from piperazine and pyrimidine frameworks have been reported to possess antimicrobial properties. The presence of the methylsulfonyl group in this compound may contribute to enhanced activity against bacterial strains, as seen in related studies where structural modifications led to increased potency against resistant bacterial strains .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by its interaction with neurotransmitter receptors. Studies have indicated that similar piperazine derivatives can act as modulators for serotonin and dopamine receptors, suggesting that this compound might influence neurochemical pathways involved in mood and cognition .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and pyrimidine components can significantly affect potency and selectivity:

- Pyrimidine Substituents : Variations in the pyrimidine ring have shown to impact binding affinity to target receptors. For example, substituting different functional groups on the pyrimidine can enhance or diminish activity .

- Azetidine Ring Modifications : Alterations in the azetidine structure can lead to changes in metabolic stability and bioavailability. Compounds with less sterically hindered azetidine rings tend to exhibit better pharmacokinetic profiles .

Case Studies

Several studies have explored the biological activity of compounds closely related to this compound:

- Study on Anticancer Activity : A derivative demonstrated an EC50 value of 1.02 μM against a specific cancer cell line, indicating significant potency .

- Antimicrobial Efficacy : In vitro tests showed that a related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the methylsulfonyl group can enhance efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Specifically, derivatives containing piperazine and pyrimidine rings have been studied for their ability to inhibit key signaling pathways involved in tumor growth. For instance, compounds targeting the PI3K/Akt pathway have shown promise in preclinical models of various cancers .

Neurological Disorders

The piperazine structure is known for its central nervous system activity. Studies suggest that (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone may modulate neurotransmitter systems, potentially benefiting conditions such as anxiety and depression. Research on related compounds has highlighted their efficacy as serotonin receptor modulators .

Antimicrobial Properties

Compounds containing pyrimidine and piperazine rings have demonstrated antimicrobial activity against a range of pathogens. The sulfonyl group can enhance solubility and bioavailability, making it an attractive candidate for further development in antimicrobial therapies .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their ability to inhibit cancer cell proliferation. The findings suggest that modifications to the piperazine ring significantly affect potency against various cancer cell lines, indicating that similar modifications to this compound could enhance its anticancer efficacy .

Case Study 2: Neuropharmacological Effects

In a preclinical study assessing the effects of pyrimidine-based compounds on anxiety models, it was found that certain derivatives exhibited anxiolytic effects comparable to established medications. This suggests that this compound may possess similar therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including arylpiperazines, azetidine derivatives, and pyrimidine-containing methanones. Below is a detailed comparison based on substituent effects, synthetic strategies, and hypothesized pharmacological profiles:

Core Structure Variations

Key Observations :

- Azetidine vs.

- Pyrimidine vs. Imidazopyridazine : The pyrimidin-2-yl group (target compound) offers hydrogen-bonding capacity similar to imidazopyridazine in compound 73 but lacks the latter’s extended π-system, which may reduce off-target interactions .

- Methylsulfonyl vs. Trifluoromethyl : The methylsulfonyl group enhances metabolic stability compared to trifluoromethyl groups, which are prone to oxidative metabolism .

Functional Group Impact on Pharmacokinetics

- Solubility : The pyrimidinyl-piperazine moiety may improve aqueous solubility relative to trifluoromethylphenyl analogs (e.g., compound 21), though the methylsulfonyl group could counterbalance this by increasing hydrophobicity .

- Metabolic Stability : Methylsulfonyl substituents are less susceptible to cytochrome P450-mediated oxidation compared to thiophene or trifluoromethyl groups, as seen in compounds 21 and 73 .

Q & A

Basic: What synthetic strategies are recommended for preparing (1-(methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling the azetidine and piperazine moieties via a ketone linker. A stepwise approach is recommended:

Azetidine Sulfonylation : React 3-azetidinecarboxylic acid derivatives with methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the methylsulfonyl group.

Piperazine Functionalization : Prepare 4-(pyrimidin-2-yl)piperazine via nucleophilic aromatic substitution using 2-chloropyrimidine and piperazine in refluxing ethanol.

Coupling Reaction : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated azetidine and the pyrimidine-piperazine fragment in anhydrous DMF. Optimize yield (≥60%) by controlling stoichiometry (1:1.2 molar ratio) and temperature (0°C to room temperature).

Reference : Similar piperazine coupling strategies are validated in pyrrolo[3,4-c]pyridine derivatives .

Basic: How can NMR and mass spectrometry confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Azetidine Ring : Look for characteristic splitting patterns (e.g., ABX systems) at δ 3.5–4.5 ppm for the methylsulfonyl-substituted azetidine protons.

- Piperazine-Pyrimidine Motif : Pyrimidinyl protons appear as doublets (δ 8.3–8.6 ppm), while piperazine protons show broad singlets (δ 2.5–3.5 ppm).

- Ketone Carbon : The carbonyl carbon (C=O) resonates at δ 165–175 ppm in ¹³C NMR.

- Mass Spectrometry : High-resolution ESI-MS should display [M+H]⁺ with a molecular ion matching the exact mass (C₁₄H₂₀N₅O₃S: calc. 346.1284). Fragmentation peaks at m/z 213 (piperazine-pyrimidine fragment) and 133 (sulfonylated azetidine) confirm connectivity.

Reference : NMR assignments for structurally analogous piperazine-ketone derivatives are detailed in pharmacological studies .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions relevant to target binding.

- Molecular Docking : Dock the compound into kinase active sites (e.g., JAK2 or EGFR) using AutoDock Vina. Parameterize force fields for sulfonyl and pyrimidine groups to assess hydrogen-bonding interactions (e.g., pyrimidine N1 with kinase backbone NH).

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to evaluate conformational stability and ligand-protein residence time.

Reference : Similar docking protocols validated for pyrimidine-piperazine kinase inhibitors are reported in structural studies .

Advanced: How can discrepancies between X-ray crystallographic data and computational models be resolved?

Methodological Answer:

- Refinement Strategies : Use SHELXL to refine crystallographic data, applying restraints for sulfonyl group geometry (S–O bond lengths: 1.43–1.45 Å) and azetidine ring planarity.

- CSD Validation : Cross-validate bond angles/torsions against Cambridge Structural Database (CSD) entries for methylsulfonyl-azetidine derivatives (e.g., CSD refcode XOYWUJ ).

- QM/MM Hybrid Models : Reconcile crystallographic electron density with DFT-optimized geometries using ONIOM methods in Gaussian.

Reference : SHELX-based refinement and CSD benchmarking are standard in small-molecule crystallography .

Advanced: What in vitro assays are suitable for evaluating kinase inhibition potential?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects.

- IC₅₀ Determination : Use ADP-Glo™ assays for dose-response curves (0.1–10 µM) with recombinant kinases (e.g., ABL1, SRC). Normalize data to staurosporine controls.

- Cellular Efficacy : Test antiproliferative activity in Ba/F3 cells expressing BCR-ABL1(T315I) mutants, using CellTiter-Glo® luminescence. Include imatinib as a comparator.

Reference : Kinase inhibition assays for pyrimidine-piperazine analogs are described in pharmacodynamic studies .

Advanced: How can reaction byproducts be characterized and minimized during synthesis?

Methodological Answer:

- HPLC-MS Monitoring : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to track byproducts (e.g., unreacted azetidine or dimerized piperazine).

- Byproduct Identification : Isolate major impurities via preparative TLC and characterize using 2D NMR (COSY, HSQC) and HRMS. Common issues include over-sulfonylation or ketone oxidation.

- Process Optimization : Reduce dimerization by employing slow addition of coupling reagents and inert atmosphere (N₂/Ar).

Reference : Impurity profiling strategies for polyheterocyclic compounds are outlined in synthetic methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.